
4-Fluoro-2-methoxy-2-methyl-2H-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-methoxy-2-methyl-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzodioxole ring. Benzodioxoles are known for their aromatic properties and are often used as intermediates in organic synthesis.
準備方法
The synthesis of 4-Fluoro-2-methoxy-2-methyl-2H-1,3-benzodioxole typically involves the reaction of catechol with dihalomethanes in the presence of concentrated aqueous alkaline solutions and tetraalkylammonium or phosphonium salts. Alkyl iodides may also be used to facilitate the reaction . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the availability of the compound for various applications.
化学反応の分析
4-Fluoro-2-methoxy-2-methyl-2H-1,3-benzodioxole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the benzodioxole ring. Reagents such as halogens, nitrating agents, and sulfonating agents are typically used.
Coupling Reactions: Suzuki–Miyaura coupling reactions can be performed using boron reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
4-Fluoro-2-methoxy-2-methyl-2H-1,3-benzodioxole has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4-Fluoro-2-methoxy-2-methyl-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which allow it to bind to various biological molecules. This binding can modulate the activity of enzymes and receptors, leading to changes in cellular processes .
類似化合物との比較
4-Fluoro-2-methoxy-2-methyl-2H-1,3-benzodioxole can be compared with other similar compounds, such as:
1,3-Benzodioxole: Lacks the fluorine, methoxy, and methyl groups, making it less reactive in certain chemical reactions.
4-Fluoro-2-methylaniline: Contains a fluorine and methyl group but lacks the benzodioxole ring, resulting in different chemical properties.
4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl): A more complex structure with additional functional groups, used in different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
403610-11-7 |
|---|---|
分子式 |
C9H9FO3 |
分子量 |
184.16 g/mol |
IUPAC名 |
4-fluoro-2-methoxy-2-methyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H9FO3/c1-9(11-2)12-7-5-3-4-6(10)8(7)13-9/h3-5H,1-2H3 |
InChIキー |
VDYGVDYVISHCMR-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2=C(O1)C(=CC=C2)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


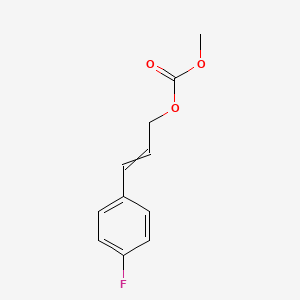
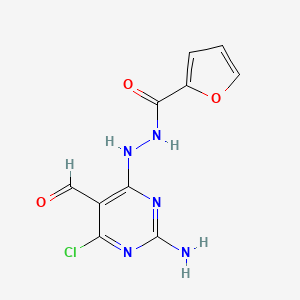
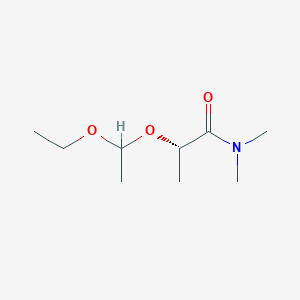
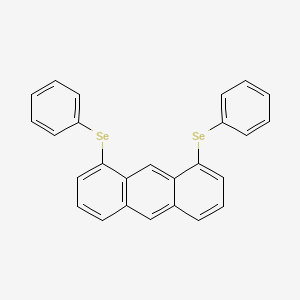
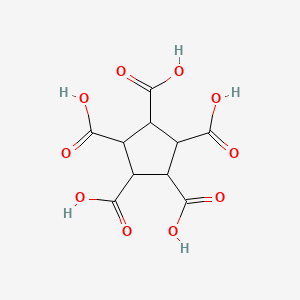
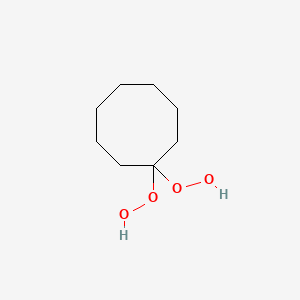
![3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14250503.png)
![8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate](/img/structure/B14250518.png)
propanedinitrile](/img/structure/B14250522.png)
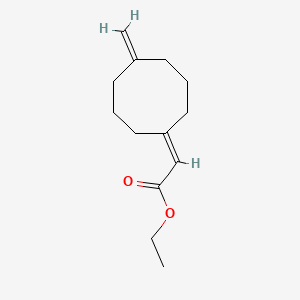
![Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14250529.png)
![N-[3-(Dimethylamino)propyl]-2-pentylheptanamide](/img/structure/B14250540.png)
![6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B14250545.png)

